



Application Notes and Protocols for Radiolabeling 3-(2,6-Dimethylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

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These application notes provide detailed protocols for the synthesis of a suitable precursor and subsequent radiolabeling of **3-(2,6-dimethylphenoxy)azetidine** with Fluorine-18 ([¹8F]) and Carbon-11 ([¹¹C]) for use in positron emission tomography (PET) imaging studies. The described methods are based on established radiochemical techniques for structurally similar molecules and are intended to serve as a comprehensive guide for researchers in the field of molecular imaging and drug development.

Introduction

3-(2,6-Dimethylphenoxy)azetidine is a small molecule of interest for imaging studies, potentially targeting various neuroreceptors or enzymes in the central nervous system. PET imaging with radiolabeled versions of this compound can provide invaluable in vivo information on its biodistribution, pharmacokinetics, and target engagement. This document outlines two primary radiolabeling strategies: one utilizing the longer-lived radionuclide [18 F] (14 2 = 109.8 min) for robust imaging protocols, and another with the shorter-lived [11 C] (14 2 = 20.4 min) for studies requiring rapid imaging or multiple scans in the same day.[1][2]

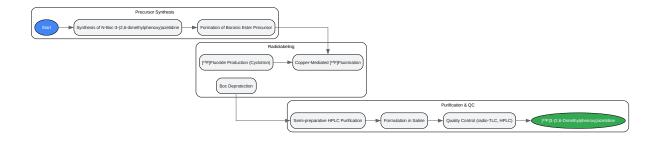
[18F]Radiolabeling Strategy

The proposed method for [18F]-labeling involves a two-step process: first, the synthesis of a suitable precursor, a boronic ester derivative of **3-(2,6-dimethylphenoxy)azetidine**, followed



by a copper-mediated radiofluorination. This approach has been successfully applied to other azetidine-containing scaffolds, demonstrating high radiochemical yields and molar activities.[3]

Diagram: [18F]Radiolabeling Workflow



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Caption: Workflow for the [18F]-radiolabeling of **3-(2,6-dimethylphenoxy)azetidine**.

Experimental Protocols

Protocol 1: Synthesis of the Boronic Ester Precursor

- Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine:
 - To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C.
 - Allow the reaction to stir at room temperature for 30 minutes.



- Add 2-fluoro-1,3-dimethylbenzene (1.1 eq) and a catalytic amount of a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
- Heat the reaction mixture at 100 °C for 12-18 hours.
- Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
- Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.
- Formation of the Boronic Ester Precursor:
 - Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in anhydrous THF.
 - Add a borane reagent, such as bis(pinacolato)diboron (1.5 eq), and a suitable iridium catalyst (e.g., [Ir(cod)OMe]₂).
 - Heat the reaction mixture at 80 °C for 4-6 hours.
 - Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the N-Boc-3-(2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)phenoxy)azetidine precursor.

Protocol 2: [18F]Radiolabeling and Purification

- [18F]Fluoride Production and Drying:
 - Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
 - Trap the [18F]fluoride on an anion exchange cartridge (e.g., QMA).
 - Elute the [18F]fluoride with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
 - Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
- Copper-Mediated [18F]Fluorination:



- To the dried [18F]fluoride, add a solution of the boronic ester precursor (2-5 mg) and a copper catalyst (e.g., Cu(OTf)₂-pyridine complex) in a suitable solvent like DMA or n-butanol.[3]
- Seal the reaction vessel and heat at 110-130 °C for 15-20 minutes.[3]
- Boc Deprotection:
 - After cooling, add an acidic solution (e.g., 2 M HCl) to the reaction mixture.
 - Heat at 50-60 °C for 5-10 minutes to remove the Boc protecting group.
- Purification and Formulation:
 - Purify the crude reaction mixture using semi-preparative HPLC.
 - Collect the fraction corresponding to the [18F]-labeled product.
 - Remove the HPLC solvent under reduced pressure and formulate the final product in sterile saline for injection, optionally containing a small amount of ethanol.
- · Quality Control:
 - Determine the radiochemical purity and identity of the final product by analytical HPLC, coinjecting with a non-radioactive standard.
 - Confirm radiochemical purity using radio-TLC.
 - Measure the molar activity of the final product.

Quantitative Data (Expected)

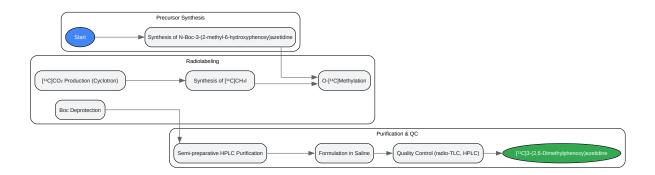


Parameter	Expected Value	Reference
Radiochemical Yield (decay- corrected)	40-60%	[3]
Molar Activity	> 37 GBq/μmol (> 1 Ci/μmol)	[3]
Radiochemical Purity	> 98%	[3]
Synthesis Time (from EOB)	50-70 minutes	General estimate

[11C]Radiolabeling Strategy

For [¹¹C]-labeling, a direct methylation of a suitable precursor is proposed. This involves the synthesis of a desmethyl precursor, 3-(2-methyl-6-hydroxyphenoxy)azetidine, which is then reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Diagram: [11C]Radiolabeling Workflow



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Caption: Workflow for the [11C]-radiolabeling of **3-(2,6-dimethylphenoxy)azetidine**.

Experimental Protocols

Protocol 3: Synthesis of the Desmethyl Precursor

- Synthesis of N-Boc-3-(2-methyl-6-hydroxyphenoxy)azetidine:
 - Follow a similar procedure to Protocol 1, Step 1, using 2-fluoro-6-methoxytoluene as the starting material.
 - After the coupling reaction, cleave the methyl ether using a suitable demethylating agent (e.g., BBr₃) to yield the free phenol precursor.
 - Purify the product by column chromatography.

Protocol 4: [11C]Radiolabeling and Purification

- [11C]Methyl lodide Synthesis:
 - Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[4]
 - Convert [11C]CO2 to [11C]CH4 by catalytic hydrogenation.
 - React [11C]CH4 with iodine in a gas phase reaction to produce [11C]CH3I.
 - Trap the [¹¹C]CH₃I in a suitable solvent.
- O-[¹¹C]Methylation:
 - Dissolve the N-Boc-3-(2-methyl-6-hydroxyphenoxy)azetidine precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF, acetone).
 - Add a base (e.g., NaOH, NaH) to deprotonate the phenol.
 - Bubble the trapped [¹¹C]CH₃I through the solution at an elevated temperature (e.g., 80-100 °C).
- Boc Deprotection:



- After the reaction, add an acidic solution (e.g., 2 M HCl) and heat briefly to remove the Boc protecting group.
- · Purification and Formulation:
 - Purify the crude product by semi-preparative HPLC.
 - Collect the desired product fraction and formulate as described in Protocol 2, Step 4.
- Quality Control:

• Perform quality control as described in Protocol 2, Step 5.

Ouantitative Data (Expected)

Parameter	Expected Value	Reference
Radiochemical Yield (decay- corrected, based on [11C]CH3I)	20-40%	[5]
Molar Activity	> 70 GBq/µmol (> 1.9 Ci/µmol)	[5]
Radiochemical Purity	> 99%	[5]
Synthesis Time (from EOB)	30-40 minutes	General estimate

Conclusion

The described protocols provide a comprehensive framework for the successful radiolabeling of **3-(2,6-dimethylphenoxy)azetidine** with both Fluorine-18 and Carbon-11. The choice of radionuclide will depend on the specific requirements of the imaging study. The [18F]-labeling method is expected to provide higher radiochemical yields, while the [11C]-labeling method offers a faster synthesis time. Both approaches are designed to produce the desired radiotracer with high purity and molar activity, suitable for in vivo PET imaging studies. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.



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